molecular formula C8H12O3 B2870484 2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid CAS No. 2490398-63-3

2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid

Cat. No. B2870484
CAS RN: 2490398-63-3
M. Wt: 156.181
InChI Key: RLRPPQMBGJUCSY-UHFFFAOYSA-N
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Description

“2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 156.18 . The compound is stored at 4 degrees Celsius and is in the form of an oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12O3/c9-7(10)3-8-1-6(2-8)4-11-5-8/h6H,1-5H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 156.18 . The compound is stored at 4 degrees Celsius .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-(3-oxabicyclo[3.1.1]heptan-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)3-8-1-6(2-8)4-11-5-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRPPQMBGJUCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(COC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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